molecular formula C19H23N5O2 B2774147 2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097900-24-6

2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2774147
CAS No.: 2097900-24-6
M. Wt: 353.426
InChI Key: KHPXYWDOGMOFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a unique structure combining a pyridazinone core with a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

2-[1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-14(24-18(25)13-15-5-4-6-16(15)21-24)19(26)23-11-9-22(10-12-23)17-7-2-3-8-20-17/h2-3,7-8,13-14H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPXYWDOGMOFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multi-step proceduresCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Nucleophilic Reactions

The cyclopenta[c]pyridazin-3-one core’s ketone group (C=OC=O) is susceptible to nucleophilic attack. For example:

Piperazine Functionalization

The piperazine ring undergoes alkylation, acylation, and nucleophilic substitution due to its secondary amines:

Alkylation/Acylation

Reaction TypeReagentConditionsProductReference
AcylationChloroacetyl chlorideAnhydrous DCM, base (Et3_3N)Chloroacetyl-piperazine derivative
AlkylationAlkyl halides (e.g., CH3_3I)DMF, K2_2CO3_3, 60°CN-alkylated piperazine

For this compound, the piperazine’s nitrogen atoms could react similarly to form derivatives with enhanced solubility or bioactivity .

Pyridazine Ring Reactivity

The pyridazine ring is electron-deficient, favoring electrophilic substitution at activated positions:

Electrophilic Substitution

PositionReagentProductNotes
C-6HNO3_3/H2_2SO4_4Nitro derivativeLimited by ring deactivation
C-7Br2_2, FeCl3_3Bromo derivativeRequires directing groups

Direct substitution is challenging without activating groups, but functionalization via cross-coupling (e.g., Suzuki-Miyaura) is plausible if halogenated precursors exist .

Cycloaddition and Click Chemistry

Modification StepReagentReactionApplication
Piperazine alkylationPropargyl bromideCu-catalyzed azide-alkyne cycloadditionBioconjugation or linker synthesis

This strategy is exemplified in hybrid synthesis for drug-discovery platforms .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Protonation of pyridazine/pyridine nitrogen increases ring stability but may hydrolyze the ketone under strong acid.

  • Basic Conditions : Deprotonation of the piperazine amines (pKa9.5pK_a \approx 9.5) enhances nucleophilicity but risks ketone aldol condensation .

Comparative Reactivity of Structural Analogs

Data from related compounds highlight trends in reactivity:

CompoundCore StructureKey ReactionOutcome
3f (Fig. 1 in )Pyrano[3,4-c]pyridineAcylation of piperazineChloroacetyl derivative (72–87% yield)
STL545788 Cyclopentanone-piperidineReductive aminationSecondary amine product

Synthetic Pathways for Derivatives

While direct synthesis data for this compound is limited, analogous routes involve:

  • Core Assembly : Cyclocondensation of diketones with hydrazines to form pyridazinone .

  • Piperazine Coupling : Mitsunobu or SN2 reactions to attach the pyridin-2-yl-piperazine group .

  • Functionalization : Post-synthetic modifications (e.g., acylation) to introduce diversity .

Unexplored Reaction Frontiers

  • Photochemical Reactions : Potential for [2+2] cycloadditions with alkenes under UV light.

  • Metal-Catalyzed Cross-Coupling : Leveraging halogenated intermediates for C-C bond formation.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The incorporation of pyridine and piperazine moieties in this compound may enhance its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Antitumor Activity : Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The structural features of this compound suggest potential efficacy against various cancer types.
  • Antimicrobial Properties : The presence of the piperazine ring is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens.

Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of piperazine derivatives. The findings suggested that modifications to the piperazine structure could lead to enhanced efficacy in mood disorders (Reference: Journal of Medicinal Chemistry, 2016).

Antitumor Activity

Research conducted on related cyclopenta[c]pyridazines demonstrated their ability to inhibit tumor growth in vitro and in vivo. The study highlighted the importance of structural modifications in enhancing anticancer activity (Reference: Bioorganic & Medicinal Chemistry Letters, 2018).

Antimicrobial Efficacy

A series of studies have assessed the antimicrobial properties of piperazine derivatives against various pathogens. One notable study found that compounds with similar structures exhibited significant inhibitory effects on bacterial growth (Reference: European Journal of Medicinal Chemistry, 2019).

Data Table: Summary of Research Findings

ApplicationStudy ReferenceKey Findings
AntidepressantJournal of Medicinal Chemistry (2016)Enhanced efficacy in mood disorders
AntitumorBioorganic & Medicinal Chemistry Letters (2018)Inhibition of tumor growth in vitro and in vivo
AntimicrobialEuropean Journal of Medicinal Chemistry (2019)Significant inhibitory effects on bacterial growth

Mechanism of Action

The mechanism of action of 2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is unique due to its specific combination of the cyclopenta[c]pyridazinone core with the piperazine and pyridine moieties.

Biological Activity

The compound 2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on various research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3} with a molecular weight of approximately 364 Da. The structure features a cyclopenta[c]pyridazin core linked to a piperazine and pyridine moiety, which are known for their biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors such as dopamine and serotonin receptors, which are crucial in the modulation of mood and cognition.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like depression or anxiety .

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this one exhibit significant antidepressant and anxiolytic effects. The presence of the piperazine ring is often linked to enhanced activity at serotonin receptors, which play a key role in mood regulation. A study demonstrated that derivatives with similar structures showed promising results in animal models for depression .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. Preliminary studies have indicated that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of similar piperazine derivatives. These compounds were tested in animal models where they exhibited significant reductions in depressive-like behaviors compared to control groups .

Study 2: Anticancer Activity

In vitro studies have shown that structurally related compounds can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis through modulation of the Bcl-2 family proteins .

Comparative Analysis

Activity Type Mechanism Reference
AntidepressantSerotonin receptor modulation
AnticancerInduction of apoptosis
Enzyme inhibitionInhibition of phospholipase A2

Q & A

Q. What are the recommended synthetic routes for preparing 2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one?

The synthesis of this compound typically involves multi-step reactions, including:

  • Amide coupling : Reacting a pyridin-2-yl-piperazine derivative with a cyclopenta[c]pyridazinone precursor using coupling agents like TBTU or HOBt in the presence of a base (e.g., triethylamine) in anhydrous DMF .
  • Cyclization : Optimizing temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or acetonitrile) to promote cyclopentane ring formation.
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) followed by recrystallization to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and analytical methods:

  • 1H/13C NMR : Assign peaks to confirm the presence of the cyclopentane ring (δ 2.5–3.5 ppm for protons), pyridazinone carbonyl (δ 160–170 ppm), and piperazine protons (δ 2.8–3.2 ppm) .
  • HRMS : Validate the molecular formula (e.g., calculated [M+H]+: 438.2121; observed: 438.2125) .
  • IR spectroscopy : Identify key functional groups, such as the carbonyl stretch (~1680 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Receptor binding assays : Screen against serotonin (5-HT1A/2A) or dopamine receptors due to the piperazine moiety’s affinity for neurotransmitter targets .
  • Enzyme inhibition : Test against phosphodiesterases (PDEs) using fluorogenic substrates, as pyridazinone derivatives are known PDE inhibitors .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (IC50 > 10 μM preferred) .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays be resolved?

Contradictions may arise due to:

  • Receptor subtype selectivity : Perform competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT2A) to isolate target interactions .
  • Allosteric modulation : Use radiolabeled ligands (e.g., [³H]-WAY-100635) to distinguish orthosteric vs. allosteric binding .
  • Species variability : Compare results across human vs. rodent receptor isoforms to identify species-specific effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : React with HCl or maleic acid to improve aqueous solubility (>5 mg/mL in PBS, pH 7.4) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyridazinone carbonyl to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PLGA-based carriers to increase plasma half-life in pharmacokinetic studies (e.g., t1/2 > 6 hours) .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to predict binding poses in PDE4B or 5-HT1A receptors, focusing on hydrogen bonds with the pyridazinone oxygen and piperazine nitrogen .
  • QSAR models : Corporate Hammett constants (σ) for substituents on the pyridine ring to predict electronic effects on activity .
  • MD simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of key interactions (e.g., π-π stacking with Phe residues) .

Q. What are the critical considerations for scaling up synthesis without compromising yield?

  • Catalyst optimization : Replace homogeneous catalysts (e.g., Pd/C) with reusable heterogeneous alternatives (e.g., Fe3O4-supported palladium) to reduce costs .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation and reaction control .
  • Green solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.